molecular formula C15H10N4O4S B2612865 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 441289-30-1

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2612865
CAS No.: 441289-30-1
M. Wt: 342.33
InChI Key: ULUIGHARUHORAB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a 3-nitrophenyl group at position 1 of the ethanone moiety and a pyridin-3-yl-substituted 1,3,4-oxadiazole at position 2 via a thioether linkage. The nitro group enhances electrophilicity and bioactivity, while the pyridine ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c20-13(10-3-1-5-12(7-10)19(21)22)9-24-15-18-17-14(23-15)11-4-2-6-16-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIGHARUHORAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents used in these reactions include thiosemicarbazide, pyridine-3-carboxylic acid, and 3-nitrobenzoyl chloride. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that compounds similar to 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit notable antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives containing the oxadiazole moiety have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The docking studies conducted indicate that the compound can effectively bind to the active site of 5-LOX, potentially leading to its development as a therapeutic agent for inflammatory diseases .

1.3 Anticancer Potential
Recent investigations into similar chemical structures have revealed their potential as anticancer agents. The incorporation of nitrophenyl and pyridine groups has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further research in oncology .

Material Science Applications

2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound can improve charge mobility and overall device efficiency .

2.2 Fluorescent Probes
The compound's structure allows it to function as a fluorescent probe in biological imaging applications. The presence of the nitrophenyl group contributes to its photophysical properties, enabling its use in detecting specific biomolecules or cellular processes through fluorescence microscopy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions between the synthesized oxadiazole derivative and nitrophenyl compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E.coli and S.aureus strains with MIC values indicating potential as a new antibiotic agent .
Study BAnti-inflammatory EffectsIn silico docking studies showed strong binding affinity to 5-lipoxygenase, suggesting a pathway for anti-inflammatory drug development .
Study COrganic ElectronicsEvaluated as a hole transport material in OLEDs; results indicated improved efficiency compared to standard materials .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Anticancer 1,3,4-Oxadiazole Derivatives

Kaya et al. (2017) synthesized 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (e.g., compounds 4a–g ). These feature a pyrimidine moiety instead of pyridine and a para-substituted phenyl group. Cytotoxicity studies revealed that activity correlates with substituent electronegativity, with nitro- and chloro-substituted derivatives showing higher potency .

Compound Substituents Bioactivity (IC₅₀/µM) Key Findings Reference
4a–g (Kaya et al.) 4-NO₂, 4-Cl, 4-OCH₃ on phenyl; pyrimidine 12–45 µM (HeLa cells) Nitro-substituted 4c most active
Target compound 3-NO₂ on phenyl; pyridin-3-yl Not reported Structural similarity suggests potential anticancer activity
Antioxidant Oxadiazole Derivatives

Rajasekaran et al. synthesized 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives. These compounds showed DPPH radical scavenging activity (IC₅₀: 18–32 µM), comparable to ascorbic acid. The benzoimidazole moiety enhances antioxidant capacity, whereas the target compound’s pyridine group may alter redox properties .

Antimicrobial Thioether-Oxadiazoles

Salimon et al. (2011) reported 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited MIC values of 30.2–43.2 µg/cm³ against bacterial strains. The pyridine-2-ylamino group and free thiol enhance membrane penetration, a feature absent in the target compound due to its pyridin-3-yl and nitro groups .

Antimalarial Indolyl-Ethanone Derivatives

QSAR studies identified 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone as a potent antimalarial (pIC₅₀ = 8.2129), outperforming chloroquine. The nitro group’s position (para vs. meta) and indole vs. pyridine heterocycles critically influence activity .

STAT3 Inhibitors with Pyrazoline-Oxadiazole Hybrids

A 2023 study designed 1-(3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-substituted piperazin-1-yl)ethanone derivatives. These inhibited STAT3 phosphorylation in breast cancer cells, with IC₅₀ values <10 µM. The 3-nitrophenyl group enhances target binding, similar to the target compound .

Key Structural Differences and Implications

Pyridin-3-yl vs. pyrimidin-2-yl: Pyridine’s lower basicity compared to pyrimidine could reduce DNA intercalation efficacy, a mechanism observed in pyrimidine derivatives .

Biological Targets :

  • Nitro groups are associated with antiparasitic (e.g., antimalarial ) and anticancer activity .
  • Thioether linkages improve membrane permeability but may increase toxicity .

Activity Trends :

  • Nitro-substituted derivatives generally show higher potency in anticancer and antimalarial contexts .
  • Pyridine-containing compounds exhibit varied roles, from antimicrobial () to kinase inhibition ().

Biological Activity

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents include thiosemicarbazide and 3-nitrobenzoyl chloride, with solvents like ethanol or acetonitrile used under catalytic conditions.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown strong to moderate effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : The oxadiazole moiety can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation . Molecular docking studies suggest that these compounds bind effectively to target sites, potentially leading to apoptosis in cancer cells.

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promise against Mycobacterium tuberculosis. Certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, indicating strong antitubercular activity .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
MDPI Study (2021)Reported significant antibacterial activity against C. tetani and B. subtilis; showed good antimalarial effects .
PMC Review (2023)Discussed the anticancer potential of oxadiazole derivatives; highlighted specific targets like HDAC and thymidylate synthase .
RSC Research (2020)Evaluated antitubercular activity with promising results against drug-resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to various enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Interaction : It may modulate receptor activity involved in cellular signaling pathways.

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